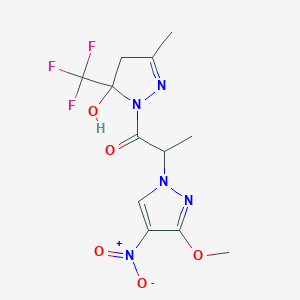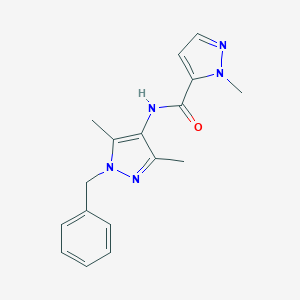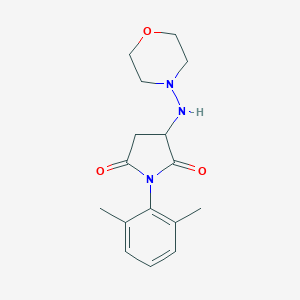![molecular formula C25H24N2O5 B280216 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that belongs to the class of chromene derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II (Topo II). It also inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo. It also reduces the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Moreover, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brain, which protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its high potency and selectivity towards various enzymes and pathways. It also has low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations is the lack of clinical studies and data on its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another direction is to optimize its chemical structure to improve its potency and selectivity towards specific targets. Moreover, the development of novel drug delivery systems and formulations can enhance its pharmacokinetic properties and efficacy. Finally, the evaluation of its safety and efficacy in clinical trials is necessary for its translation into clinical practice.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity towards specific targets make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and future directions for its development.
合成法
The synthesis of 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported in several studies. One of the most common methods involves the reaction of 4-hydroxycoumarin with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst to obtain the intermediate compound. The intermediate is then reacted with 4-methoxyphenylacetonitrile and ammonium acetate to yield the final product.
科学的研究の応用
2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2-amino-4-[3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H24N2O5/c1-29-17-8-10-18(11-9-17)31-14-16-7-6-15(12-22(16)30-2)23-19(13-26)25(27)32-21-5-3-4-20(28)24(21)23/h6-12,23H,3-5,14,27H2,1-2H3 |
InChIキー |
PRKYKRQTKPOUMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
正規SMILES |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
